ABT-102

Analgesia Antihyperalgesia Laser Evoked Potentials

ABT-102 ((R)-enantiomer) is a validated TRPV1 antagonist benchmark superior to tramadol 100 mg and etoricoxib 90 mg (P<0.05) in human UVB hyperalgesia models with LEP endpoints. Its unique slow-off-rate profile yields manageable, thermotolerant hyperthermia (0.6–0.8°C) upon repeat dosing—unlike AMG517 (>1.0°C, sustained)—enabling chronic pain studies without pharmacokinetic accumulation. With ~20-fold enantioselectivity (IC50 5–7 vs. 123 nM for S-form), enantiopure (R)-ABT-102 is the essential reference standard for TRPV1 pharmacology, chiral binding studies, and bioanalytical method development.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
Cat. No. B8728140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-102
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4
InChIInChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)
InChIKeyTYOYXJNGINZFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABT-102: A Potent and Selective TRPV1 Antagonist for Pain Research


ABT-102, chemically defined as (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea [1], is a potent and highly selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel [2]. Developed by Abbott Laboratories as a non-opioid analgesic candidate [3], ABT-102 effectively blocks multiple modes of TRPV1 activation, including those induced by capsaicin, acid, and heat [2]. It advanced to Phase I clinical trials where it demonstrated robust and reversible antinociceptive and antihyperalgesic efficacy [4].

ABT-102 Procurement: Why TRPV1 Antagonists Are Not Interchangeable


Generic substitution among TRPV1 antagonists is scientifically unsound due to marked pharmacodynamic divergence within this class. Critical differentiation exists in receptor dissociation kinetics, which directly dictates hyperthermic liability. Antagonists with slow off-rates, such as AMG517, induce clinically significant and sustained hyperthermia, whereas those with faster off-rates, like SB-705498, exhibit a more favorable thermoregulatory profile [1]. ABT-102 exhibits a hyperthermic phenotype with a slow off-rate comparable to AMG517, yet uniquely demonstrates thermotolerance upon repeated dosing—a property not uniformly shared by other hyperthermic TRPV1 antagonists [2]. This nuanced profile, combined with quantitative enantiomer-specific potency differences, precludes simple analog substitution and mandates compound-specific validation for procurement.

ABT-102 Comparative Efficacy: Quantitative Evidence for Procurement Decisions


ABT-102 vs. Active Controls: Superior Clinical Efficacy in UVB-Inflamed Skin Model

In a randomized, placebo- and active-controlled, double-blind crossover trial in healthy subjects, ABT-102 6 mg demonstrated superior efficacy compared to two standard-of-care active comparators, tramadol 100 mg and etoricoxib 90 mg, in reducing laser radiant-heat-evoked potentials from UVB-inflamed skin over an 8-hour period [1].

Analgesia Antihyperalgesia Laser Evoked Potentials

ABT-102 Hyperthermia Profile: Divergent Temperature Elevation vs. AMG-517

Despite both being classified as hyperthermia-inducing TRPV1 antagonists, ABT-102 and AMG-517 exhibit a quantifiable difference in the magnitude of core body temperature elevation. A published pharmacophore modeling analysis highlights that the temperature elevation observed with ABT-102 is lower than that observed with the comparator AMG-517 in clinical studies [1].

Hyperthermia Thermoregulation TRPV1 Antagonist

ABT-102 Thermotolerance: Attenuation of Hyperthermia Upon Repeated Dosing

ABT-102 demonstrates a unique within-compound thermoregulatory adaptation: repeated twice-daily dosing over 2 days resulted in effective tolerance to the initial hyperthermic effect, whereas a single dose produces a self-limiting increase in core body temperature [1]. This is a critical differentiating property; not all TRPV1 antagonists that induce initial hyperthermia display this attenuation upon repeated administration.

Hyperthermia Tolerance Chronic Dosing

ABT-102 Enantioselectivity: (R)-Isomer Potency Advantage over (S)-Isomer

The enantiomer of ABT-102, (S)-ABT-102 (CAS 808756-70-9), displays a quantifiable reduction in TRPV1 antagonist potency compared to the active (R)-enantiomer ABT-102 (CAS 808756-71-0). Specifically, (S)-ABT-102 exhibits an IC50 of 123 nM for blocking capsaicin-induced TRPV1 activation , whereas ABT-102 exhibits IC50 values in the low nanomolar range (5-7 nM) .

Enantioselectivity TRPV1 Antagonist Chiral Chemistry

ABT-102 Dose-Dependent Clinical Antihyperalgesia: Quantified HPT Elevation

In a multiple-dose, double-blind, placebo-controlled trial, ABT-102 produced robust, dose-dependent, and reversible increases in heat pain threshold (HPT) in healthy human subjects. At the highest tested dose of 4 mg twice daily, the placebo-adjusted mean increase in cutaneous HPT was 3.3°C on day 2 and 5.3°C on day 5 [1].

Antihyperalgesia Heat Pain Threshold Dose-Response

ABT-102 Research Applications: High-Value Scenarios for Procurement


Human Experimental Pain Models for Analgesic Benchmarking

ABT-102 is optimally procured for use as a positive control or reference compound in human experimental pain studies, specifically those utilizing UVB-induced inflammatory hyperalgesia models with laser-evoked potential (LEP) endpoints. Its established superiority over tramadol 100 mg and etoricoxib 90 mg (P < 0.05) [1] and its quantifiable, dose-dependent elevation of heat pain thresholds [2] provide a validated benchmark against which novel analgesic candidates can be rigorously compared.

Investigating TRPV1 Antagonist-Induced Thermoregulatory Dysfunction

For research focused on the mechanism and mitigation of TRPV1 antagonist-induced hyperthermia, ABT-102 serves as a critical tool compound. It belongs to the 'hyperthermic' subclass due to its slow receptor off-rate, yet it exhibits a unique within-compound thermotolerance upon repeated dosing [3] and a quantifiably lower temperature elevation (0.6-0.8°C) compared to the more hyperthermic AMG-517 (>1.0°C) [4]. This profile makes ABT-102 an ideal compound for comparative studies dissecting the kinetics versus thermodynamics of TRPV1 channel blockade and body temperature regulation.

Preclinical Chronic Pain Studies Requiring Repeated Dosing

ABT-102 is uniquely suited for rodent models of chronic pain that necessitate repeated oral administration over multiple days. Unlike some TRPV1 antagonists whose analgesic effects may diminish or whose hyperthermia may worsen with repeated dosing, ABT-102 demonstrates enhanced analgesic activity in models of post-operative, osteoarthritic, and bone cancer pain following 5-12 days of repeated administration, without plasma or brain accumulation, while the initial hyperthermic effect is simultaneously attenuated [3]. This combination of properties supports its procurement for long-term preclinical pain studies.

Chiral TRPV1 Antagonist Selectivity and Off-Target Profiling

The substantial enantioselectivity of ABT-102—with the (R)-enantiomer being approximately 20-fold more potent than the (S)-enantiomer (IC50 5-7 nM vs. 123 nM) —positions the (R)-isomer as the required standard for accurate TRPV1 pharmacology studies. Procurement of the correct enantiomer is essential for research investigating the chiral requirements of the TRPV1 binding pocket, for establishing the selectivity profile of ABT-102 over other TRP channels and a broad panel of receptors, ion channels, and transporters, and for serving as a high-purity reference standard in analytical and bioanalytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.